molecular formula C19H30N2 B10880641 1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane

1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane

Cat. No.: B10880641
M. Wt: 286.5 g/mol
InChI Key: DBWWZNRCFBQBFE-UHFFFAOYSA-N
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Description

1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane is an organic compound with a complex structure, featuring a piperidine ring substituted with a 3-methylbenzyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the 3-methylbenzyl group through nucleophilic substitution. The final step involves the formation of the azepane ring via cyclization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or azepane rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like sodium azide (NaN₃)

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

    1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane: Similar structure but with a methoxy group instead of a methyl group.

    1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane: Similar structure with the methyl group in a different position on the benzyl ring.

Uniqueness: 1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

1-[1-[(3-methylphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C19H30N2/c1-17-7-6-8-18(15-17)16-20-13-9-19(10-14-20)21-11-4-2-3-5-12-21/h6-8,15,19H,2-5,9-14,16H2,1H3

InChI Key

DBWWZNRCFBQBFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCCCC3

Origin of Product

United States

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